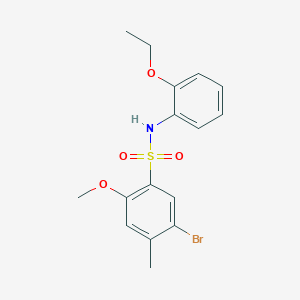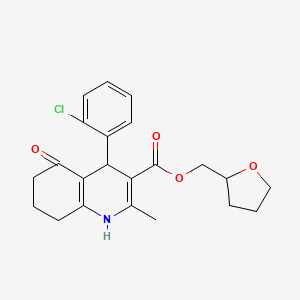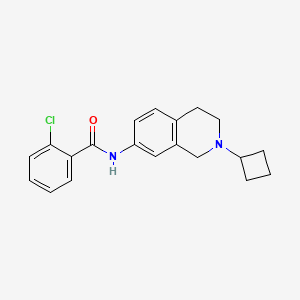
N-(2-methoxyethyl)-2-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-2-(2-methoxyphenyl)acetamide, also known as etofenamate, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used in the treatment of pain and inflammation. It was first synthesized in the 1970s and has since been extensively studied for its pharmacological properties.
Mecanismo De Acción
Etofenamate works by inhibiting the activity of COX, which is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their production is increased in response to injury or inflammation. By inhibiting the production of prostaglandins, N-(2-methoxyethyl)-2-(2-methoxyphenyl)acetamide reduces inflammation and pain.
Biochemical and Physiological Effects
Etofenamate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of interleukin-1 (IL-1), a cytokine that is involved in the inflammatory response. Etofenamate has also been shown to reduce the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and are increased in response to inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etofenamate has several advantages for use in lab experiments. It is readily available and has well-established synthesis methods. It is also relatively inexpensive compared to other NSAIDs. However, N-(2-methoxyethyl)-2-(2-methoxyphenyl)acetamide has some limitations in lab experiments. It has been shown to have some toxicity to certain cell types, and its effects may vary depending on the cell type being studied.
Direcciones Futuras
There are several future directions for research on N-(2-methoxyethyl)-2-(2-methoxyphenyl)acetamide. One area of interest is its potential use as a chemotherapeutic agent. Further studies are needed to determine its efficacy and safety in the treatment of cancer. Another area of interest is its potential use in the treatment of inflammatory bowel disease (IBD). Etofenamate has been shown to reduce inflammation in animal models of IBD, and may have potential as a treatment for this condition. Additionally, further studies are needed to determine the long-term effects of N-(2-methoxyethyl)-2-(2-methoxyphenyl)acetamide use, particularly in relation to its potential toxicity to certain cell types.
Métodos De Síntesis
Etofenamate can be synthesized by reacting 2-methoxyphenol with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-methoxyethylamine to yield N-(2-methoxyethyl)-2-(2-methoxyphenyl)acetamide. This synthesis method has been well-established and is widely used in the production of N-(2-methoxyethyl)-2-(2-methoxyphenyl)acetamide for commercial use.
Aplicaciones Científicas De Investigación
Etofenamate has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are mediators of inflammation and pain. Etofenamate has also been shown to inhibit the activity of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins.
In addition to its anti-inflammatory and analgesic properties, N-(2-methoxyethyl)-2-(2-methoxyphenyl)acetamide has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-8-7-13-12(14)9-10-5-3-4-6-11(10)16-2/h3-6H,7-9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXDQYUWMFQZOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(3-ethoxybenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B5051532.png)
![N-{4-[(benzylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5051533.png)
![methyl (3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5051538.png)

![3-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5051544.png)


![1-adamantyl[(4-biphenylylcarbonyl)amino]acetic acid](/img/structure/B5051565.png)
![1-ethyl-4-[5-(4-ethylphenyl)-1,3-oxazol-2-yl]pyridinium 4-methylbenzenesulfonate](/img/structure/B5051578.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5051581.png)


![methyl 4-({[(5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5051605.png)